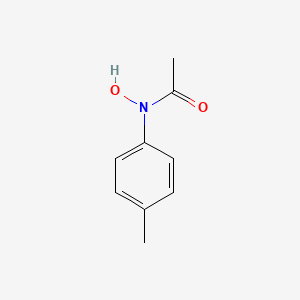

N-Hydroxy-N-(4-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

27451-21-4 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-hydroxy-N-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,12H,1-2H3 |

InChI Key |

DKXQDOLWLOYQOK-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N(C(=O)C)O |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C)O |

Other CAS No. |

27451-21-4 |

Synonyms |

N-(4-methylphenyl)acetohydroxamic acid |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of N Hydroxy N 4 Methylphenyl Acetamide

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring in N-Hydroxy-N-(4-methylphenyl)acetamide is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the para-methyl group and the N-hydroxyacetamido group. The N-hydroxyacetamido group, in particular, is a potent ortho-, para-directing group. The methyl group is also an ortho-, para-director. Their combined influence strongly directs incoming electrophiles to the positions ortho to the N-hydroxyacetamido group (positions 3 and 5), which are also ortho to the methyl group.

The introduction of a nitro (-NO2) group onto the aromatic ring is a fundamental electrophilic aromatic substitution reaction. While direct nitration studies on this compound are not extensively documented in the reviewed literature, the expected outcome can be reliably predicted based on the directing effects of the existing substituents. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the highly electrophilic nitronium ion (NO2+). jcbsc.orgresearchgate.net

The electron-donating nature of both the N-hydroxyacetamido and the p-methyl groups activates the aromatic ring, facilitating the attack by the nitronium ion. The directing effects of these groups are synergistic, strongly favoring substitution at the positions ortho to the N-hydroxyacetamido group. Studies on similarly substituted compounds, such as N-(4-methoxy-2-methylphenyl)acetamide, have shown that nitration occurs preferentially at the position ortho to the activating alkoxy group and meta to the other substituents. nih.gov By analogy, nitration of this compound is expected to yield primarily N-Hydroxy-N-(3-nitro-4-methylphenyl)acetamide.

Table 1: Predicted Outcome of Nitration of this compound

| Reactant | Reagents | Major Product (Predicted) | Rationale |

|---|

Halogenation of the phenyl ring involves the substitution of a hydrogen atom with a halogen, such as chlorine or bromine. This electrophilic substitution is typically achieved by treating the aromatic compound with a halogen (e.g., Br2 or Cl2) in the presence of a Lewis acid or in a polar solvent. Similar to nitration, the position of halogenation on the this compound ring is governed by the directing effects of the existing substituents.

The powerful ortho-, para-directing influence of the N-hydroxyacetamido group, combined with the activating effect of the p-methyl group, will direct the incoming halogen electrophile to the 3- and 5-positions. Therefore, the reaction is predicted to produce N-Hydroxy-N-(3-halo-4-methylphenyl)acetamide as the major product. The development of novel and more potent halogenating reagents continues to be an active area of research, aiming to halogenate even unreactive compounds under mild conditions. researchgate.net

Table 2: Predicted Outcome of Halogenation of this compound

| Reactant | Reagents (Example) | Major Product (Predicted) | Rationale |

|---|

Functional Group Transformations Involving the Acetamide (B32628) Moiety

The N-hydroxyacetamide moiety is a versatile functional group that can undergo a variety of transformations, including oxidation, reduction, and hydrolysis.

The nitrogen-bound hydroxyl group (-N-OH) in this compound is susceptible to oxidation. Mild oxidation would be expected to yield the corresponding nitroso compound, N-Nitroso-N-(4-methylphenyl)acetamide. Further oxidation under stronger conditions could potentially lead to the formation of a nitro compound.

Research on related N-alkyl hydroxamic acids has revealed other oxidative pathways. For instance, reactions with certain quinones can lead to the formation of reactive N-centered free radicals through a homolysis and recoupling pathway, which can subsequently lead to DNA damage. nih.gov This suggests that under specific conditions, the oxidation of this compound might proceed via radical intermediates.

Table 3: Potential Oxidation Products of this compound

| Reagent Type | Potential Product | Reaction Pathway |

|---|---|---|

| Mild Oxidizing Agent | N-Nitroso-N-(4-methylphenyl)acetamide | Oxidation of the hydroxylamine (B1172632) |

| Strong Oxidizing Agent | N-Nitro-N-(4-methylphenyl)acetamide | Further oxidation of the nitroso intermediate |

The N-hydroxyacetamide group can be targeted by various reducing agents, leading to different products depending on the reaction conditions. Selective reduction of the N-hydroxy group without affecting the carbonyl group would yield N-(4-methylphenyl)acetamide. This transformation can be achieved using reagents known for the selective reduction of hydroxylamines.

More vigorous reduction conditions can affect both the N-hydroxy and the carbonyl groups. For instance, catalytic hydrogenation (e.g., using H2 with a Pt/C catalyst) or the use of reducing agents like stannous chloride (SnCl2) can lead to the reduction of the N-hydroxy group and potentially the amide carbonyl. acs.orgthieme-connect.com Complete reduction of the N-hydroxyacetamide moiety would result in the formation of N-ethyl-4-methylaniline. The selective reduction of nitroarenes to N-arylhydroxylamines using zinc dust in a CO2/H2O system is also a relevant transformation in this chemical space. rsc.org

Table 4: Reduction Pathways for this compound

| Reagent/Condition | Major Product | Moiety Reduced |

|---|---|---|

| Selective reducing agent (e.g., controlled catalytic hydrogenation) | N-(4-methylphenyl)acetamide | N-hydroxy group |

| Strong reducing agent (e.g., LiAlH4) | N-Ethyl-4-methylaniline | Both N-hydroxy and carbonyl groups |

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom.

Acid-catalyzed hydrolysis, often carried out by heating the compound in the presence of a strong acid like hydrochloric acid (HCl), would yield N-(4-methylphenyl)hydroxylamine and acetic acid. evitachem.com Similarly, base-catalyzed hydrolysis, using a strong base such as sodium hydroxide (B78521) (NaOH), would result in the formation of the sodium salt of acetic acid and N-(4-methylphenyl)hydroxylamine after neutralization. The stability of the amide bond can be influenced by the electronic nature of the substituents on the aromatic ring. chegg.com

Table 5: Hydrolysis of this compound

| Conditions | Products |

|---|---|

| Acidic (e.g., H3O+, heat) | N-(4-methylphenyl)hydroxylamine + Acetic Acid |

Reactivity of the N-Hydroxyl Functionality

The N-hydroxyl group is a key determinant of the reactivity of this compound, participating in both acylation and redox reactions.

The oxygen of the N-hydroxyl group in N-arylhydroxamic acids is a nucleophilic center and can readily undergo acetylation. This reaction is significant in biological systems, where N-arylhydroxamic acid N,O-acyltransferase (AHAT) enzymes catalyze the transfer of an acetyl group from the nitrogen to the oxygen, forming a reactive N-acetoxyarylamine intermediate. nih.govnih.gov While direct studies on this compound are limited, the general mechanism for N-arylhydroxamic acids involves the enzymatic activation and subsequent intramolecular transfer of the acetyl group.

In synthetic chemistry, the hydroxyl group of similar compounds, such as N-(4'-hydroxyphenyl)acetamide, can be acylated using acyl halides. For instance, the synthesis of esters has been achieved by reacting the hydroxyl group with an acyl chloride in the presence of a base like pyridine (B92270). google.com This suggests that the N-hydroxyl group of this compound would be expected to react with acetylating agents like acetic anhydride (B1165640) or acetyl chloride to form N-acetoxy-N-(4-methylphenyl)acetamide.

Table 1: Examples of Acylation Reactions of Related Hydroxamic Acid Derivatives

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| N-(4'-hydroxyphenyl)acetamide | 2-(5'-p-toluyl-1'-methylpyrol)acetyl chloride/pyridine | 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methyl-pyrol)acetate | google.com |

The N-O bond in hydroxamic acids is susceptible to both oxidation and reduction. The redox potential of hydroxamic acids is influenced by factors such as pH and concentration. eurjchem.com Generally, oxidation becomes more favorable in basic media. eurjchem.com The oxidation of hydroxamic acids can proceed via a two-electron process, potentially leading to the formation of carboxylic acids and other degradation products. eurjchem.com In some cases, transient radical anions can be formed, especially in alkaline conditions. eurjchem.com

Reduction of the N-O bond in N-arylhydroxamic acids can lead to the corresponding amides. This transformation is a critical step in the metabolic deactivation of these compounds in biological systems. While specific oxidizing and reducing agents for this compound are not extensively documented in the provided search results, general principles of redox chemistry for this functional group would apply.

Table 2: General Redox Behavior of Hydroxamic Acids

| Reaction Type | Conditions | General Products | Reference |

|---|---|---|---|

| Oxidation | Acidic media | Carboxylic acids | eurjchem.com |

| Oxidation | Alkaline media | Transient radical anions | eurjchem.com |

Nucleophilic Reactivity of Nitrogen and Oxygen Centers

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic centers. The nucleophilicity of these atoms allows for reactions with a variety of electrophiles.

The oxygen of the hydroxyl group and the carbonyl oxygen can act as nucleophiles, particularly in coordination with metal ions. For example, the related compound N-(4-hydroxyphenyl)acetamide can act as a bidentate ligand, coordinating with iron(III) ions through the hydroxyl oxygen and the amide nitrogen. This demonstrates the nucleophilic character of both the oxygen and nitrogen centers.

The nitrogen atom, while part of an amide, can also exhibit nucleophilicity, especially after deprotonation. The reactivity of the nitrogen and oxygen centers is crucial in substitution and condensation reactions. For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide involves the nucleophilic substitution of a chloroacetamide with sodium azide, highlighting the reactivity at the alpha-carbon to the carbonyl, which is influenced by the amide group. nih.gov

Research on related N-arylhydroxamic acids has shown that they can react with electrophiles, leading to various products. nih.gov The specific site of attack (N vs. O) can often be controlled by the reaction conditions and the nature of the electrophile.

Rearrangement Reactions and Pericyclic Processes

The structure of this compound and its derivatives allows for the possibility of intramolecular rearrangement reactions, including sigmatropic and Smiles rearrangements.

The eurjchem.comeurjchem.com-sigmatropic rearrangement, most notably the Claisen rearrangement, is a powerful tool in organic synthesis for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orguchicago.edu For a Claisen-type rearrangement to occur with a derivative of this compound, an allyl group would need to be attached to the hydroxyl oxygen, forming an O-allyl-N-aryl-N-hydroxyacetamide. Upon heating, this substrate could potentially undergo a eurjchem.comeurjchem.com-sigmatropic shift, leading to a C-allyl-N-hydroxy-N-arylacetamide. wikipedia.orgmasterorganicchemistry.com

While there is no direct evidence from the provided search results of this compound undergoing this specific rearrangement, the principles of the Claisen rearrangement are well-established for a wide range of substrates, including those containing nitrogen and oxygen heteroatoms. wikipedia.orgnih.govresearchgate.net The reaction typically proceeds through a concerted, six-membered cyclic transition state. nih.gov

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. manchester.ac.uk A classic Smiles rearrangement involves a nucleophile tethered to an aromatic ring that is activated towards nucleophilic attack. In the context of this compound derivatives, a suitably substituted aryl group could undergo rearrangement. For a Smiles rearrangement to occur, the molecule would need to be modified to contain an appropriate nucleophilic center and an activated aromatic ring.

Recent studies have shown that Smiles rearrangements can occur even on unactivated aromatic rings, driven by conformational effects. nih.govresearchgate.netresearchgate.net For example, N-aryl anthranilamides have been shown to undergo a Smiles rearrangement to form diarylamines. nih.gov This suggests that with appropriate structural modifications, derivatives of this compound could potentially undergo this type of transformation. The reaction is regiospecific and can be used to construct sterically hindered systems under mild, metal-free conditions. manchester.ac.uk

Derivatization Strategies via Condensation Reactions

The hydroxyl group of this compound serves as a key functional handle for various derivatization strategies, particularly through condensation reactions. These reactions involve the combination of the N-hydroxyacetamide with another molecule, typically a carboxylic acid or its derivative, resulting in the formation of a new, larger molecule and the elimination of a small molecule, such as water. The primary goal of such derivatization is often to modify the compound's physicochemical properties, reactivity, or biological activity. The most common condensation reaction for this class of compounds is O-acylation, leading to the formation of N-acyloxy-N-arylacetamides.

The O-acylation of N-aryl-N-hydroxyacetamides can be achieved through several synthetic routes. A common and effective method involves the reaction of the N-hydroxy compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction of an N-arylhydroxamic acid with an acyl chloride would proceed via a nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an ester linkage and the elimination of hydrogen chloride.

A representative example of such a condensation reaction is the esterification of a hydroxyl group on an aromatic system, which provides a model for the reactivity of the N-hydroxy group in this compound. For example, the synthesis of esters of N-(4'-hydroxyphenyl)acetamide, a structural isomer of the target compound, is achieved by reacting it with an acyl chloride in the presence of a base like pyridine. nih.gov The pyridine acts as a catalyst and also scavenges the HCl produced during the reaction, driving the equilibrium towards the product. nih.gov This general principle is applicable to the N-hydroxy moiety of this compound.

The resulting N-acyloxy derivatives are an important class of compounds, and their synthesis from N-hydroxy precursors is a key transformation. The reactivity of these N-acyloxy compounds has been a subject of study, particularly in the context of their role as metabolites of carcinogenic aromatic amines.

Below are interactive data tables summarizing generalized condensation reactions for the derivatization of this compound.

Table 1: Generalized O-Acylation of this compound with Acyl Chlorides

| Reactant 1 | Reactant 2 (Acyl Chloride) | Base | Solvent | Product |

| This compound | Acetyl chloride | Pyridine | Dichloromethane | N-Acetoxy-N-(4-methylphenyl)acetamide |

| This compound | Benzoyl chloride | Triethylamine | Tetrahydrofuran | N-Benzoyloxy-N-(4-methylphenyl)acetamide |

| This compound | Propionyl chloride | Pyridine | Chloroform | N-Propionoxy-N-(4-methylphenyl)acetamide |

Table 2: Generalized O-Acylation of this compound with Acid Anhydrides

| Reactant 1 | Reactant 2 (Acid Anhydride) | Catalyst | Solvent | Product |

| This compound | Acetic anhydride | Sulfuric acid (cat.) | Acetic acid | N-Acetoxy-N-(4-methylphenyl)acetamide |

| This compound | Propionic anhydride | Sodium acetate | Propionic acid | N-Propionoxy-N-(4-methylphenyl)acetamide |

| This compound | Benzoic anhydride | 4-DMAP | Dichloromethane | N-Benzoyloxy-N-(4-methylphenyl)acetamide |

These tables illustrate the versatility of the N-hydroxy group in forming various ester derivatives through condensation reactions, allowing for the systematic modification of the parent compound's structure.

Mechanistic Investigations into Reactions Involving N Hydroxy N 4 Methylphenyl Acetamide

Elucidation of Reaction Mechanisms in Amide Formation

The formation of amides is a cornerstone of organic chemistry, and reactions involving N-arylhydroxamic acids represent a unique approach to creating the amide bond. One significant pathway is the transamidation reaction, where the amide group is exchanged between molecules. For N-arylhydroxamic acids, this process often requires catalysis to activate the typically stable amide moiety. mdpi.com Mechanistic studies propose that metal catalysts can coordinate to the hydroxamic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an incoming amine. mdpi.com

Another prominent mechanism involves the use of N-arylhydroxamic acids as precursors in coupling reactions. For instance, O-pivaloyl hydroxamic acids can undergo copper-mediated C-N cross-coupling with aryl iodides or aryl boronic acids to form N-aryl amides. nih.gov This process is efficient even with sterically hindered substrates and proceeds under mild, solvent-free mechanochemical conditions. nih.gov The reaction is believed to proceed through an oxidative addition, reductive elimination sequence typical of cross-coupling reactions.

Furthermore, the activation of carboxylic acids is a common strategy for amide synthesis. Reagents like propylphosphonic anhydride (B1165640) (T3P®) can activate a carboxylic acid, which then readily reacts with an amine. While not a direct reaction of N-Hydroxy-N-(4-methylphenyl)acetamide itself, understanding these standard mechanisms provides a comparative framework for its unique reactivity. organic-chemistry.org The direct amidation between carboxylic acids and amines can also be catalyzed by various boronic acid derivatives, which are thought to form an acylborate intermediate that facilitates the reaction. organic-chemistry.org

Pathways of Functional Group Interconversions

The functional groups within this compound—the hydroxamic acid, the N-aryl bond, and the tolyl group—offer multiple sites for chemical transformation. A key reaction is the cleavage and reduction of the N-O bond. Under specific conditions, such as the use of thioacetic acid with an ammonium (B1175870) bicarbonate base, the N-O bond in hydroxamic acids can be efficiently cleaved to yield primary amides. nih.gov Preliminary mechanistic studies suggest this transformation occurs through a cascade process involving an initial O-acylation followed by reduction. nih.gov

Hydrolysis of the amide bond represents another major interconversion pathway. The hydrolysis of N-substituted amides can be catalyzed by either acid or base. libretexts.org In acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water. libretexts.org Kinetic studies on related hydroxamic acids reveal that the acid-catalyzed hydrolysis typically follows first-order kinetics with respect to the hydronium ion concentration. researchgate.net For N-substituted amides in high-temperature water, the hydrolysis to a carboxylic acid and an amine has been shown to be first-order in both the amide and water, with a proposed SN2 mechanism where water acts as the nucleophile. psu.edu

Other functional group interconversions are also synthetically important. For example, primary amides can be converted to nitriles using dehydrating agents like thionyl chloride. libretexts.org While the hydroxamic acid functionality complicates some standard transformations, the principles of functional group interconversion (FGI) remain a central concept for manipulating the molecule's structure. fiveable.meslideshare.net

Role of Substituent Effects on Reaction Kinetics and Selectivity

The 4-methyl (p-tolyl) group on the nitrogen atom significantly influences the reactivity and selectivity of this compound. As an electron-donating group, the methyl substituent affects the electron density of the entire N-aryl system, which in turn impacts the stability of reactive intermediates and transition states.

In biochemical contexts, N-arylhydroxamic acid N,O-acyltransferase (AHAT) is an enzyme that catalyzes the transfer of the acetyl group from N-arylhydroxamic acids. nih.gov Studies on related compounds have shown that substituents on the aryl ring play a crucial role in the enzyme's activity. Quantitative structure-activity relationship (QSAR) analyses indicate that electron-donating groups, such as the 4-methyl group, can facilitate the mechanism-based inactivation of the AHAT enzyme. nih.gov This is contrasted with electronegative substituents, which were found to enhance the formation of adducts with nucleophiles like N-acetylmethionine and 2'-deoxyguanosine. nih.gov This suggests that the electron-donating nature of the methyl group in this compound likely stabilizes a positively charged intermediate involved in the enzyme inactivation process. nih.gov

Computational studies on the thermal decomposition of related N-substituted diacetamides further illuminate these effects. The presence of a phenyl group substituent on the nitrogen atom significantly increases the activation energy for decomposition compared to an unsubstituted diacetamide. mdpi.com This is attributed to the delocalization of nitrogen's lone-pair electrons into the phenyl ring, which strengthens the C-N bond. mdpi.com The effect of substituents on the phenyl ring itself was found to be negligible in some gas-phase reactions if the phenyl ring is twisted out of the plane of the C(O)NC(O) group, preventing electronic delocalization. mdpi.com However, in solution-phase reactions or enzymatic processes where planar conformations are likely, the electronic nature of the substituent is expected to have a more pronounced effect on reaction kinetics.

Table 1: Effect of Aryl Substituents on Relative Reaction Rates This table is a generalized representation based on principles from cited literature.

| Substituent at 4-Position | Electronic Effect | Predicted Effect on AHAT Inactivation Rate nih.gov | Predicted Effect on Adduct Formation Rate nih.gov |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Increased | Decreased |

| -CH₃ (Methyl) | Electron-Donating | Moderately Increased | Moderately Decreased |

| -H (Hydrogen) | Neutral | Baseline | Baseline |

| -Cl (Chloro) | Electron-Withdrawing | Decreased | Increased |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Strongly Decreased | Strongly Increased |

Hydrogen Bonding Dynamics in Reactive Intermediates

Hydrogen bonding is a critical non-covalent interaction that profoundly influences the structure, stability, and reactivity of molecules, including this compound and its reactive intermediates. nih.gov The hydroxamic acid moiety contains both a hydrogen bond donor (the hydroxyl group, -OH) and hydrogen bond acceptors (the carbonyl oxygen, C=O, and to a lesser extent, the hydroxyl oxygen).

In the solid state, related molecules like N-(4-hydroxyphenethyl)acetamide are known to form extensive hydrogen-bonding networks. researchgate.netnih.gov X-ray crystallography has shown that intermolecular N—H⋯O and O—H⋯O hydrogen bonds can lead to the formation of stable, ordered supramolecular structures, such as tetramers. researchgate.netnih.gov Similarly, the hydrogen bonding patterns in isomers of N-(4-hydroxy-nitrophenyl)acetamide are significantly different, affecting their molecular planarity and crystal packing. nih.gov These observations underscore the strong tendency of the acetamido and hydroxy groups to engage in hydrogen bonding.

During a chemical reaction, these hydrogen bonding capabilities play a dynamic and crucial role in the mechanism. conicet.gov.ar Hydrogen bonds can stabilize reactive intermediates and transition states, thereby lowering the activation energy of a reaction. nih.gov For example, in reactions involving diamines in aprotic solvents, intramolecular hydrogen bonding has been shown to increase the nucleophilicity of the amine, leading to faster reaction rates. conicet.gov.ar In the context of this compound, the hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, creating a pseudo-six-membered ring. This conformation can influence the molecule's reactivity.

Table 2: Potential Hydrogen Bonding Interactions in Reactions

| Interaction Type | Donor | Acceptor | Potential Role in Mechanism |

|---|---|---|---|

| Intramolecular | -OH group | C=O group | Stabilization of ground state conformation; influencing planarity. nih.gov |

| Intermolecular (Self-Association) | -OH group | C=O group of another molecule | Formation of dimers or larger aggregates in solution; affecting availability of reactive sites. researchgate.net |

| Intermolecular (with Solvent) | -OH group | Protic or aprotic polar solvent | Solvation of the molecule; stabilization of charged intermediates or transition states. rsc.org |

| Intermolecular (with Reagent) | -OH group | Nucleophilic/basic site on reagent | Facilitating proton transfer; orienting the reagent for attack. conicet.gov.ar |

| Intermolecular (with Reagent) | Nucleophilic/basic reagent | -OH group | Activation of the hydroxamic acid for subsequent reaction steps. rsc.org |

Spectroscopic Characterization and Structural Analysis Methodologies for N Hydroxy N 4 Methylphenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

¹H NMR Data Analysis

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each type, and the number of neighboring protons. For N-Hydroxy-N-(4-methylphenyl)acetamide, a ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methyl protons of the tolyl group, the acetyl methyl protons, and the hydroxyl proton.

Based on extensive searches of scientific literature, specific experimental ¹H NMR data for this compound is not publicly available. However, a hypothetical analysis would anticipate the following features:

Aromatic Protons: The protons on the 4-methylphenyl ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring.

Tolyl Methyl Protons: A singlet corresponding to the three protons of the methyl group attached to the phenyl ring would be expected in the upfield region (around δ 2.3-2.5 ppm).

Acetyl Methyl Protons: A singlet for the three protons of the acetyl group would also be present, likely at a slightly different chemical shift than the tolyl methyl group (around δ 2.0-2.2 ppm).

N-Hydroxy Proton: A broad singlet for the N-OH proton would be expected, the chemical shift of which can be highly variable and dependent on solvent and concentration.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Aromatic-H |

| Data not available | Data not available | Data not available | Ar-CH₃ |

| Data not available | Data not available | Data not available | COCH₃ |

¹³C NMR Data Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical nature (e.g., aromatic, aliphatic, carbonyl).

Specific experimental ¹³C NMR data for this compound could not be located in the searched scientific databases. A theoretical ¹³C NMR spectrum would be expected to display signals for:

Carbonyl Carbon: A signal in the downfield region (typically δ 165-175 ppm) corresponding to the acetamide (B32628) carbonyl carbon.

Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm) for the six carbons of the phenyl ring. The carbon attached to the nitrogen and the carbon bearing the methyl group would have distinct chemical shifts.

Methyl Carbons: Two signals in the upfield region (δ 15-30 ppm) corresponding to the tolyl methyl carbon and the acetyl methyl carbon.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C=O |

| Data not available | Aromatic C-N |

| Data not available | Aromatic C-CH₃ |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-H |

| Data not available | Ar-CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

While a specific experimental IR spectrum for this compound is not available in the reviewed literature, the expected characteristic absorption bands would include:

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the N-hydroxy group.

C=O Stretch: A strong, sharp absorption band around 1650-1700 cm⁻¹ due to the carbonyl group of the acetamide.

C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| Data not available | O-H (stretch, N-OH) |

| Data not available | C=O (stretch, amide) |

| Data not available | C=C (stretch, aromatic) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted monoisotopic mass for N-hydroxy-2-(4-methylphenyl)acetamide is 165.07898 Da. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

|---|---|

| Data not available | Molecular Ion [M]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Crystal Packing Motifs

The way molecules are arranged in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions.

Intramolecular Hydrogen Bonding Networks

A key structural feature of N-arylacetohydroxamic acids is the potential for the formation of intramolecular hydrogen bonds. This type of bonding occurs when a hydrogen atom is shared between two electronegative atoms within the same molecule. In the case of this compound, an intramolecular hydrogen bond is anticipated between the hydroxyl group's hydrogen atom (the donor) and the carbonyl oxygen atom (the acceptor) of the acetamide moiety. This interaction leads to the formation of a stable, planar, five- or six-membered ring, a common motif in related structures.

The formation of such a bond can be confirmed and characterized by various spectroscopic methods:

¹H NMR Spectroscopy: The proton involved in the intramolecular hydrogen bond typically exhibits a significant downfield shift in the ¹H NMR spectrum, often appearing as a broad singlet at a chemical shift (δ) greater than 9 ppm. This deshielding effect is a direct consequence of the proton's involvement in the hydrogen bond.

Infrared (IR) Spectroscopy: The O-H stretching vibration in the IR spectrum provides strong evidence for intramolecular hydrogen bonding. In the absence of such a bond, the O-H stretch appears as a sharp band at higher wavenumbers (around 3600 cm⁻¹). However, when an intramolecular hydrogen bond is present, this band becomes broader and shifts to a lower frequency, typically in the range of 3200-2800 cm⁻¹. The C=O stretching frequency may also be affected, often shifting to a lower wavenumber due to the delocalization of electron density upon hydrogen bond formation.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof and precise geometric details of intramolecular hydrogen bonds, including the bond lengths and angles. For instance, in the structurally related molecule N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, an intramolecular N—H⋯O hydrogen bond results in the formation of an S(6) ring motif. openaccessjournals.com

The presence of a strong intramolecular hydrogen bond in this compound would significantly influence its conformation, restricting the rotation around the N-C(O) bond and favoring a more planar arrangement of the hydroxamic acid functional group.

Intermolecular Interactions and Self-Assembly

In the solid state, molecules of this compound are expected to engage in a variety of intermolecular interactions, leading to the formation of a well-defined three-dimensional crystal lattice. These non-covalent forces are crucial in determining the packing efficiency, stability, and macroscopic properties of the crystalline material.

Key Intermolecular Interactions:

Intermolecular Hydrogen Bonds: While intramolecular hydrogen bonds are significant, intermolecular hydrogen bonds also play a critical role in the self-assembly process. The hydroxyl group, not involved in an intramolecular interaction, or the N-H group in tautomeric forms, can act as a hydrogen bond donor to the carbonyl oxygen or the hydroxyl oxygen of a neighboring molecule. For example, in the crystal structure of N-(4-Hydroxyphenethyl)acetamide, intermolecular N–H···O and O–H···O hydrogen bonds lead to the formation of tetramers. uni.lu This results in the creation of chains, sheets, or more complex three-dimensional networks. In N-(4-hydroxyphenyl)acetamide, the hydroxyl group donates an intermolecular hydrogen bond to the carbonyl oxygen of an adjacent molecule. openaccessjournals.com

The interplay of these various intermolecular forces dictates the specific packing motif adopted by this compound in the solid state. The analysis of crystal structures of analogous compounds reveals that the formation of robust hydrogen-bonded networks, often in combination with π-π stacking, is a common feature in the self-assembly of N-arylacetohydroxamic acids.

Interactive Data Table: Spectroscopic and Structural Data for Related Compounds

| Compound Name | Spectroscopic/Structural Feature | Observed Data | Reference |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Intramolecular Hydrogen Bond | N—H⋯O hydrogen bond closes an S(6) ring. | openaccessjournals.com |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | Intermolecular Hydrogen Bond | O—H⋯O hydrogen bonds generate C(8) chains. | openaccessjournals.com |

| N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide | π-π Interactions | Centroid–centroid separation = 3.7246 (10) Å. | openaccessjournals.com |

| N-(4-Hydroxyphenethyl)acetamide | Intermolecular Hydrogen Bond | N–H···O and O–H···O hydrogen bonds form tetramers with an R44(25) graph set motif. | uni.lu |

| N-(4-hydroxyphenyl)acetamide | Intermolecular Hydrogen Bond | O-H group donates an intermolecular hydrogen bond to the carbonyl O (O···O distance of 2.6469(4) Å). | openaccessjournals.com |

| N-(4-hydroxyphenyl)acetamide | Molecular Conformation | Twist of 22.64(4) degrees about the C-N bond connecting the NH group to the phenyl ring. | openaccessjournals.com |

This table summarizes key structural features observed in compounds closely related to this compound, providing a basis for understanding its likely structural characteristics.

Computational Chemistry and Theoretical Studies of N Hydroxy N 4 Methylphenyl Acetamide

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electron distribution and energy levels within a molecule. These calculations are key to understanding the intrinsic properties of N-Hydroxy-N-(4-methylphenyl)acetamide.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. nih.gov This approach is favored for its balance of accuracy and computational efficiency. For a molecule like this compound, DFT calculations are used to determine its most stable three-dimensional shape (optimized geometry) by finding the lowest energy arrangement of its atoms. nih.gov

These calculations involve selecting a functional, such as the widely used B3LYP, and a basis set (e.g., 6-311G(d,p)), which mathematically describe the shape of electron orbitals. nih.govresearchgate.net Through these calculations, researchers can determine key electronic properties like bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT is used to calculate the distribution of electronic charge across the molecule, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. researchgate.netxisdxjxsu.asia Studies on related hydroxamic acids and acetamide (B32628) derivatives have successfully used DFT to elucidate geometric structures and electronic properties, providing a reliable framework for how this compound would be analyzed. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.govmdpi.com Conversely, a large energy gap signifies a more stable, less reactive molecule. researchgate.net For this compound, calculating this energy gap via DFT helps to characterize its reactivity profile. This analysis can predict whether the molecule is likely to participate in chemical reactions, which is a key consideration for its potential applications. researchgate.net

Illustrative Data: Frontier Orbital Energies

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Note: The values in this table are representative examples to illustrate how frontier orbital energy data is presented and are not from a specific computational study on this compound.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data and confirms molecular structures.

Theoretical Infrared (IR) spectra for this compound can be generated using DFT calculations. After optimizing the molecule's geometry, a frequency calculation is performed to determine the vibrational modes of its chemical bonds. nih.gov Each calculated vibrational frequency corresponds to a specific motion, such as the stretching or bending of bonds like C=O, N-O, N-H, and C-N. xisdxjxsu.asiaresearchgate.net

Illustrative Data: Comparison of Theoretical and Experimental IR Frequencies

| Functional Group | Vibrational Mode | Illustrative Calculated Wavenumber (cm⁻¹) | Illustrative Experimental Wavenumber (cm⁻¹) |

| C=O | Carbonyl Stretch | 1670 | 1645 |

| N-H | N-H Stretch | 3350 | 3300 |

| O-H | O-H Stretch | 3250 | 3190 |

| C-N | C-N Stretch | 1380 | 1360 |

Note: This table provides an example of how theoretical and experimental IR data are compared. The values are representative for a hydroxamic acid and not specific to this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT, are used to predict the ¹H and ¹³C NMR chemical shifts of molecules like this compound. acs.org

These calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. researchgate.net By comparing these predicted shifts with the signals in an experimental NMR spectrum, chemists can confidently assign each signal to a specific atom. This is especially useful for complex molecules where spectral overlap or ambiguous signals might otherwise complicate structural assignment. The theoretical data serve as a guide to interpreting the experimental results, ensuring an accurate structural determination. nih.gov

Illustrative Data: Predicted vs. Experimental NMR Chemical Shifts

| Atom | Illustrative Calculated ¹³C Shift (ppm) | Illustrative Experimental ¹³C Shift (ppm) | Illustrative Calculated ¹H Shift (ppm) | Illustrative Experimental ¹H Shift (ppm) |

| Carbonyl C | 168.5 | 167.2 | - | - |

| Methyl C (Aryl) | 21.0 | 20.8 | - | - |

| Methyl H (Aryl) | - | - | 2.30 | 2.35 |

| Aromatic C-H | 129.0 | 129.5 | - | - |

| Aromatic C-H H | - | - | 7.20 | 7.25 |

Note: The data presented are for illustrative purposes to show a typical comparison between calculated and experimental NMR shifts. They are not based on a specific study of this compound.

Molecular Modeling and Docking Studies for Chemical Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule, or "ligand," might interact with a large biological macromolecule, such as a protein or enzyme. researchgate.netresearchgate.net This is particularly relevant in drug discovery, where the goal is to design molecules that can bind to a specific biological target to elicit a therapeutic effect. researchgate.net

For this compound, which belongs to the hydroxamic acid class, a common target for docking studies is the enzyme Histone Deacetylase (HDAC). mdpi.comnih.gov In a typical docking simulation, the 3D structure of the ligand is computationally placed into the active site of the target protein. The software then calculates the most favorable binding pose and estimates the binding affinity, often expressed as a docking score or binding energy. nih.gov The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.govnih.gov These studies can predict whether this compound has the potential to act as an inhibitor for a given enzyme, guiding the synthesis and biological testing of new therapeutic agents. researchgate.net

Conformation Analysis and Stereochemical Considerations of this compound

The three-dimensional structure and conformational flexibility of N-arylhydroxamic acids, including this compound, are critical determinants of their chemical reactivity and biological activity. Computational chemistry and theoretical studies provide valuable insights into the molecule's preferred shapes and the energy barriers that separate them. This section explores the key stereochemical and conformational features of this compound, drawing upon theoretical principles and findings from studies on analogous compounds.

The central structural feature governing the conformation of this compound is the amide bond (N-C=O). Due to the partial double bond character of the C-N bond, rotation around it is restricted, leading to two primary planar conformers: trans and cis. In the trans conformation, the aryl group (4-methylphenyl) and the acetyl group are on opposite sides of the C-N bond, whereas in the cis conformation, they are on the same side.

Theoretical studies on various N-aryl amides and formamides consistently show that the trans conformation is generally more stable than the cis conformation. nih.gov This preference is attributed to reduced steric hindrance in the trans arrangement. For this compound, the trans isomer is therefore expected to be the predominant form.

Another significant conformational aspect is the rotation around the N-aryl bond, defined by the dihedral angle between the plane of the phenyl ring and the plane of the hydroxamic acid function. The extent of this rotation influences the degree of conjugation between the phenyl ring's π-system and the nitrogen's lone pair electrons. A planar arrangement would maximize this conjugation, but may be disfavored due to steric clashes. In the case of the related molecule N-(4-methylphenyl)formamide, the amide group is twisted out of the plane of the benzene (B151609) ring by a dihedral angle of 32.35°. nih.gov A similar non-planar conformation is anticipated for this compound.

Furthermore, the presence of the hydroxyl group on the nitrogen atom introduces the possibility of intramolecular hydrogen bonding. This can occur between the hydroxyl hydrogen and the carbonyl oxygen, forming a five-membered ring. Such an interaction would further stabilize specific conformations. Studies on peptoids containing N-hydroxy amides have highlighted the strong influence of this functional group on local backbone geometries and its propensity to participate in hydrogen bonding. nih.gov

Interactive Data Tables

The following tables summarize the expected conformational data for this compound based on theoretical considerations and data from analogous molecules.

Table 1: Predicted Relative Energies of Amide Conformers

| Conformer | Expected Relative Energy (kcal/mol) | Expected Population at 298 K (%) |

| trans | 0.0 | >95 |

| cis | >2.0 | <5 |

Table 2: Key Expected Dihedral Angles for the trans Conformer

| Dihedral Angle | Description | Expected Value (degrees) |

| ω (O=C-N-Caryl) | Defines amide cis/trans isomerism | ~180 |

| τ (C-N-Caryl-C) | Describes the twist of the aryl ring | 20 - 40 |

| θ (H-O-N-C) | Orientation of the hydroxyl group | Variable, influenced by H-bonding |

Applications of N Hydroxy N 4 Methylphenyl Acetamide in Chemical Synthesis and Materials Science

Utilization as a Chemical Intermediate in Organic Synthesis

The structure of N-Hydroxy-N-(4-methylphenyl)acetamide makes it a valuable intermediate in organic synthesis, offering multiple reactive sites for further chemical transformations.

N-arylhydroxamic acids are recognized as important precursors in the synthesis of a variety of advanced organic molecules. For instance, a related compound, N-(4'-hydroxyphenyl)acetamide, is utilized as a starting material in the synthesis of complex esters. A patented process describes the reaction of N-(4'-hydroxyphenyl)acetamide with acyl halides derived from 5-benzoyl-1-methylpyrrole-2-acetic acids to produce 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methyl-pyrrole)acetate and related compounds google.com. This transformation highlights the utility of the hydroxyl group in the N-hydroxyphenylacetamide framework for esterification, a fundamental reaction in the synthesis of biologically active molecules and functional materials.

The synthesis of such complex molecules often involves a multi-step process. In a typical procedure, the acyl chloride is first prepared from the corresponding carboxylic acid and then reacted with the N-hydroxyphenylacetamide in the presence of a base like pyridine (B92270) google.com.

Table 1: Example of N-(4'-hydroxyphenyl)acetamide as a Precursor

| Precursor | Reagent | Product | Application of Product | Reference |

| N-(4'-hydroxyphenyl)acetamide | 5-p-toluyl-1-methylpyrrole-2-acetyl chloride | 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methyl-pyrrole)acetate | Anti-inflammatory, analgesic, antipyretic | google.com |

While this example uses N-(4'-hydroxyphenyl)acetamide, the N-hydroxy group in this compound offers an alternative and potentially more reactive site for various coupling reactions, expanding its potential as a precursor for a diverse range of advanced organic molecules.

The inherent reactivity of the hydroxamic acid functional group, coupled with the aromatic ring, allows this compound to serve as a versatile building block for constructing more complex chemical architectures. N-arylhydroxamic acids, in general, are known to participate in various cyclization and rearrangement reactions to form heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals.

The development of novel synthetic methods, such as the umpolung amide synthesis, has expanded the utility of N-aryl hydroxylamines (the parent class of this compound) in creating complex amides without epimerization, a common issue in traditional amide synthesis nih.gov. This approach allows for the direct formation of N-aryl amides, highlighting the potential of this compound as a building block in stereoselective synthesis nih.gov.

Furthermore, the synthesis of peptoid-peptide hybrids has utilized N-alkylated amino acid building blocks to create complex and biologically active molecules nih.gov. The structural motifs present in this compound could be incorporated into such complex structures, potentially leading to novel therapeutic agents or functional materials.

Role as a Reagent in Catalytic Processes

The ability of hydroxamic acids to chelate metal ions makes them promising ligands for catalytic applications. The N-hydroxy amide group in this compound can coordinate with various transition metals, potentially forming catalytically active complexes.

While direct catalytic applications of this compound are not widely reported, studies on related compounds provide strong evidence for this potential. For example, N-(4-hydroxyphenyl)acetamide (paracetamol) has been used to synthesize an iron(III) complex eurjchem.com. This complex is formed through the coordination of the iron ion with the oxygen and nitrogen atoms of the ligand, demonstrating the chelating ability of this class of molecules eurjchem.com. Such metal complexes are known to participate in various oxidation-reduction reactions, suggesting a potential catalytic role eurjchem.com.

Table 2: Metal Complex Formation with a Related Compound

| Ligand | Metal Ion | Coordination Sites | Potential Catalytic Role | Reference |

| N-(4-hydroxyphenyl)acetamide | Fe(III) | Oxygen and Nitrogen atoms | Oxidation-reduction reactions | eurjchem.com |

The peroxidative metabolism of carcinogenic N-arylhydroxamic acids, a process that can be mimicked by enzymatic and chemical systems, further underscores the redox activity of this class of compounds nih.gov. This reactivity is central to their potential role in catalytic cycles. The development of synthetic methods for hydroxamic acids and their metal complexes is an active area of research, with potential applications in various catalytic transformations eurjchem.com.

Contributions to Polymer Chemistry and Advanced Materials

The functional groups present in this compound offer opportunities for its incorporation into polymeric structures, leading to the development of advanced materials with tailored properties.

The reactive N-hydroxy and amide functionalities, along with the aromatic ring, allow this compound to be considered as a potential monomer or an intermediate in the synthesis of functional polymers. Amide linkages are fundamental to the structure of high-performance polymers like polyamides libretexts.orgnumberanalytics.com. The incorporation of a hydroxamic acid moiety into a polymer backbone could introduce unique properties such as metal-chelating capabilities or enhanced thermal stability.

The synthesis of polyamides can be achieved through various methods, including the condensation polymerization of diamines with dicarboxylic acids or the ring-opening polymerization of lactams numberanalytics.com. This compound could potentially be modified to contain additional reactive groups, enabling its participation in such polymerization reactions. The chemistry of amides in polymers is a broad field, and the introduction of a hydroxamic acid group offers a pathway to novel polymer structures and functionalities numberanalytics.com.

The ability of hydroxamic acids to form strong complexes with a variety of metal ions is a key feature that can be exploited in the development of novel material systems. Polymers containing hydroxamic acid functionalities have been investigated for applications such as ion-exchange resins and for the treatment of wastewater due to their metal-chelating properties.

Furthermore, the incorporation of N-hydroxyamide groups into peptide-peptoid hybrids has been shown to stabilize specific secondary structures, such as β-sheets, through the formation of strong intermolecular hydrogen bonds nih.gov. This ability to direct the self-assembly of molecules is crucial for the bottom-up fabrication of novel nanomaterials with controlled architectures and functions. The study of structure-property relationships in such systems provides a foundation for the rational design of new materials based on N-hydroxyamide building blocks nih.gov. The development of amine-functional polymers is an active area of research with applications in biomedicine, pharmaceuticals, and coatings, and the unique properties of this compound could contribute to this field numberanalytics.com.

Application as an Analytical Standard in Chemical Quantification

Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the application of this compound as an analytical standard for chemical quantification. While related compounds are used as standards, there is no documented use of this particular chemical for this purpose.

Research Compound for Mechanistic Organic Chemistry Studies

Similarly, a thorough review of available research indicates a lack of studies where this compound has been utilized as a primary compound for investigating mechanistic pathways in organic chemistry. Research in this area tends to focus on more broadly reactive or structurally significant molecules to elucidate reaction mechanisms.

Future Directions and Emerging Research Avenues in N Hydroxy N 4 Methylphenyl Acetamide Chemistry

Development of Novel Synthetic Routes

The synthesis of N-arylhydroxamic acids, including N-Hydroxy-N-(4-methylphenyl)acetamide, has traditionally relied on methods such as the reduction of nitro compounds. However, these methods can sometimes be limited in scope and may not be suitable for hindered molecules. rsc.org Future research is geared towards developing more versatile, efficient, and sustainable synthetic protocols.

One promising direction is the exploration of transition-metal-catalyzed C-H amination reactions. For instance, an Iridium(III)/Silver(I)-catalyzed C-H amidation of arenes using N-hydroxy amides as a novel aminating source has shown high efficiency and a broad substrate scope. researchgate.net Adapting such methodologies for the direct synthesis of this compound from p-xylene (B151628) could offer a more atom-economical route.

Another area of interest is the use of organocatalysis. Metal-free approaches, such as the organocatalytic ring-opening aminolysis of lactones with aromatic amines, present a sustainable pathway to N-aryl amides. nih.gov Investigating analogous reactions with N-substituted hydroxylamines could lead to novel, mild methods for the synthesis of the target compound.

Furthermore, visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes has been demonstrated as an environmentally benign method. rsc.org Exploring the adaptation of this photoredox catalysis for the synthesis of N-hydroxy-N-arylacetamides could provide a cost-effective and sustainable alternative to traditional methods.

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages | Hypothetical Yield (%) |

| Direct C-H Amination | Ir(III)/Ag(I) complexes | High efficiency, broad scope | 85-95 |

| Organocatalytic Aminolysis | Bicyclic guanidines | Metal-free, mild conditions | 70-90 |

| Photoredox Catalysis | Iron salts/visible light | Sustainable, low cost | 65-85 |

Table 1: Comparison of Potential Novel Synthetic Routes for this compound. This table provides a hypothetical comparison of emerging synthetic strategies, highlighting their potential advantages and projected efficiencies.

Exploration of Undiscovered Chemical Transformations

The reactivity of this compound is not fully explored, and future research will likely uncover novel chemical transformations. The presence of the N-hydroxyamide functionality suggests a rich reaction landscape.

One area of exploration is the use of this compound as a precursor to reactive intermediates. For example, related N-hydroxyphthalimide (NHPI) esters are known to act as radical precursors under photochemical or thermal conditions, undergoing reductive decarboxylative fragmentation. beilstein-journals.org Investigating similar radical-based transformations of this compound could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.

The coordination chemistry of this compound is another fertile ground for discovery. The analogous compound, N-(4-hydroxyphenyl)acetamide (paracetamol), is known to form complexes with metal ions like Fe(III), coordinating through the hydroxyl and amide groups. openaccessjournals.comopenaccessjournals.com A systematic study of the complexation of this compound with a range of transition metals could lead to new catalysts or materials with interesting electronic or magnetic properties.

Additionally, the development of catalytic amidation reactions using α'-hydroxyenones as acylating agents in the presence of N-heterocyclic carbene (NHC) catalysts is an emerging field. nih.gov Investigating whether this compound can participate in or mediate such transformations could lead to novel amide synthesis methodologies.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research will likely employ advanced spectroscopic and computational techniques to elucidate these mechanisms.

For instance, the formation of N-hydroxy-N-arylacetamides from nitrosoaromatic compounds catalyzed by the pyruvate (B1213749) dehydrogenase complex has been shown to proceed through a Ping Pong mechanism, with the reductive acetylation step being rate-limiting. nih.gov Detailed kinetic studies and isotopic labeling experiments could be employed to investigate the mechanism of both enzymatic and chemical syntheses of this compound.

The mechanisms of radical reactions initiated from related N-hydroxyphthalimide esters involve the formation of electron-donor-acceptor (EDA) complexes and subsequent single-electron transfer (SET). beilstein-journals.org Advanced techniques such as time-resolved spectroscopy could be used to directly observe the transient radical intermediates generated from this compound and map out their reaction pathways.

The study of hydrogen bonding is also critical. In the solid state, related N-arylacetamides exhibit extensive intermolecular hydrogen bonding networks that influence their physical properties and crystal packing. nih.gov Advanced solid-state NMR and X-ray diffraction techniques can provide detailed insights into the hydrogen bonding patterns of this compound and its derivatives.

Applications in New Chemical Technologies

The unique structural features of this compound make it a candidate for a range of applications in new chemical technologies.

One of the most promising areas is in the development of enzyme inhibitors. The hydroxamic acid moiety is a known zinc-binding group, and N-arylhydroxamic acids have been investigated as inhibitors of enzymes such as histone deacetylases (HDACs). nih.gov Specifically designed ortho-aryl N-hydroxycinnamides have shown potent and selective inhibition of HDAC8. nih.gov Future research could focus on synthesizing and evaluating this compound and its derivatives as inhibitors for various metalloenzymes.

The ability of N-arylhydroxamic acids to act as ligands for metal ions also suggests their potential application in catalysis. srce.hr Complexes of this compound with transition metals could be screened for catalytic activity in a variety of organic transformations, such as cross-coupling reactions or oxidations.

Furthermore, the structural similarity to compounds used in organic electronics opens up the possibility of exploring this compound in materials science. The aromatic and amide functionalities could allow for the design of novel organic semiconductors or components of light-emitting diodes, though this remains a speculative but intriguing avenue.

Computational Chemistry for Predictive Design

Computational chemistry is poised to play a significant role in accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can be used to predict the properties, reactivity, and potential applications of this compound and its derivatives, thereby guiding experimental efforts.

Future computational studies could focus on:

Predicting Reactivity: Calculating reaction energy profiles for proposed novel synthetic routes or chemical transformations can help to identify the most promising experimental conditions.

Elucidating Mechanisms: Computational modeling can be used to map out reaction pathways, identify transition states, and understand the role of catalysts and intermediates in the reactions of this compound.

Designing Novel Applications: Molecular docking and dynamics simulations can be employed to predict the binding affinity of this compound derivatives to the active sites of target enzymes, aiding in the design of new inhibitors. nih.gov

Predicting Physicochemical Properties: Properties such as electronic structure, redox potentials, and spectroscopic characteristics can be calculated to assess the suitability of this compound for applications in materials science. nih.gov

| Computational Method | Research Question | Predicted Outcome |

| Density Functional Theory (DFT) | What is the most likely mechanism for a novel catalytic synthesis? | Reaction energy profile, transition state geometries |

| Molecular Docking | How strongly does a derivative bind to a target enzyme? | Binding affinity, binding mode |

| Molecular Dynamics (MD) | How does the compound behave in a biological environment? | Conformational changes, interaction with solvent |

| Quantitative Structure-Activity Relationship (QSAR) | Which structural modifications will improve biological activity? | Predictive model for activity |

Table 2: Application of Computational Chemistry in the Study of this compound. This table outlines how different computational methods can be applied to answer key research questions and guide the experimental design for this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Hydroxy-N-(4-methylphenyl)acetamide, and what analytical techniques are critical for confirming its structure?

- Answer : Synthesis typically involves condensation between hydroxylamine derivatives and 4-methylphenylacetamide precursors under controlled pH (5.5–6.5) to minimize side reactions . Purification via recrystallization (e.g., aqueous or methanol solutions) ensures high yields. Structural confirmation employs:

- NMR (¹H/¹³C) : Identifies the hydroxy (-OH, δ ~8.10 ppm) and acetamide (COCH₃, δ ~2.05 ppm) groups .

- IR spectroscopy : Detects carbonyl (C=O, ~1665 cm⁻¹) and hydroxyl (O-H, ~3270 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 196.0974) .

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles using SHELXL .

Q. How are the solubility and stability profiles of this compound determined under varying experimental conditions?

- Answer :

- Solubility : Tested in polar (water, ethanol) and nonpolar solvents (DCM) via UV-Vis spectrophotometry or gravimetric analysis. Data cross-referenced with NIST Chemistry WebBook .

- Stability : Accelerated degradation studies (thermal, photolytic, hydrolytic) monitored by HPLC or LC-MS. For example, pH-dependent hydrolysis rates are quantified at 25–40°C .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies between experimental crystallographic data and computational models for this compound?

- Answer : Discrepancies (e.g., hydrogen bonding or disorder) are addressed using:

- SHELXL refinement : Incorporates anisotropic displacement parameters and restraints for dynamic disorder .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯O) .

- DFT optimization : Aligns computational geometry (bond lengths ±0.02 Å) with SCXRD data .

- Neutron diffraction : Resolves ambiguous hydrogen positions in high-resolution studies .

Q. How can reaction pathways for synthesizing this compound be mechanistically validated using kinetic and spectroscopic methods?

- Answer :

- In situ NMR/IR : Tracks intermediates (e.g., hydroxylamine adducts) during synthesis .

- Kinetic profiling : Determines activation energy (Eₐ) via variable-temperature experiments .

- Isotopic labeling : ¹⁵N-hydroxyamine confirms proton transfer steps via isotopic shifts in MS .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, particularly in oxidative stress models?

- Answer :

- ROS scavenging : Fluorometric assays (e.g., DCFH-DA) measure radical quenching efficiency .

- Enzyme inhibition : COX-2 activity assays (cf. paracetamol ) quantify IC₅₀ values.

- Cytotoxicity : MTT assays on cell lines (e.g., HepG2) assess biocompatibility .

Q. How do steric and electronic effects of the N-hydroxy and 4-methyl substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Answer :

- Electronic effects : The N-hydroxy group enhances electrophilicity at C=O via resonance, increasing reactivity toward nucleophiles .

- Steric effects : 4-Methyl groups reduce accessibility to the carbonyl, slowing reactions (e.g., hydrolysis rate decreases by ~30% vs. non-methylated analogs) .

- Hammett studies : Linear free-energy relationships (σ⁺ values) correlate substituent effects with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.